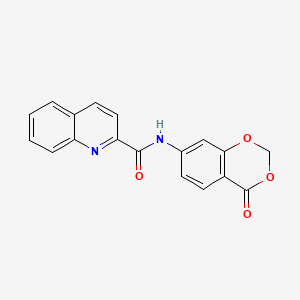
Mtb-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mtb-IN-3 is a chemical compound known for its inhibitory effects on Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This compound has shown selective and potent antimycobacterial activity without cytotoxicity, making it a promising candidate for tuberculosis treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mtb-IN-3 involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce specific groups that enhance its biological activity. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds involve:
Formation of the Core Structure: This typically involves the use of aromatic compounds and nitrogen-containing heterocycles.
Functionalization: Introduction of functional groups such as hydroxyl, amino, or carboxyl groups to enhance biological activity.
Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This includes:
Batch Processing: Large-scale reactors are used to carry out the chemical reactions.
Continuous Processing: For higher efficiency, continuous flow reactors may be employed.
Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Mtb-IN-3 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Mtb-IN-3 has several scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of antimycobacterial agents.
Biology: Investigated for its effects on Mycobacterium tuberculosis at the cellular and molecular levels.
Medicine: Potential therapeutic agent for the treatment of tuberculosis.
Industry: Used in the development of new antimicrobial agents and in drug discovery research
Mechanism of Action
Mtb-IN-3 exerts its effects by inhibiting specific enzymes and pathways in Mycobacterium tuberculosis. The compound targets enzymes involved in fatty acid and nucleotide biosynthesis, disrupting the bacterial cell wall and metabolic processes. This leads to the inhibition of bacterial growth and colony formation .
Comparison with Similar Compounds
Mtb-IN-3 is unique compared to other antimycobacterial agents due to its selective and potent activity without cytotoxicity. Similar compounds include:
Isoniazid: A first-line antituberculosis drug that inhibits mycolic acid synthesis.
Rifampicin: Inhibits bacterial RNA synthesis.
Ethambutol: Inhibits arabinosyl transferases involved in cell wall biosynthesis.
This compound stands out due to its specific targeting of Mycobacterium tuberculosis enzymes and its potential for lower toxicity .
Properties
Molecular Formula |
C18H12N2O4 |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
N-(4-oxo-1,3-benzodioxin-7-yl)quinoline-2-carboxamide |
InChI |
InChI=1S/C18H12N2O4/c21-17(15-8-5-11-3-1-2-4-14(11)20-15)19-12-6-7-13-16(9-12)23-10-24-18(13)22/h1-9H,10H2,(H,19,21) |
InChI Key |
KBHNUZGDPQRIRA-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(C=CC(=C2)NC(=O)C3=NC4=CC=CC=C4C=C3)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


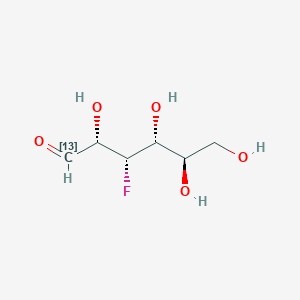
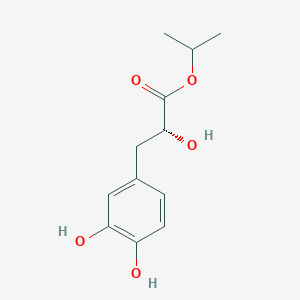
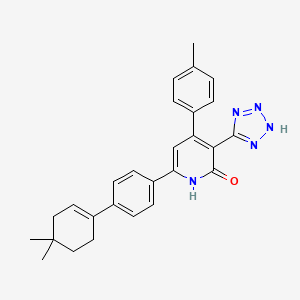
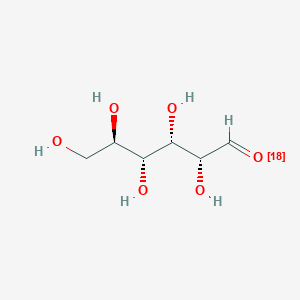
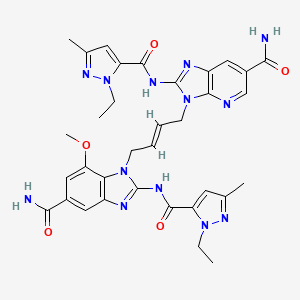
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12391065.png)
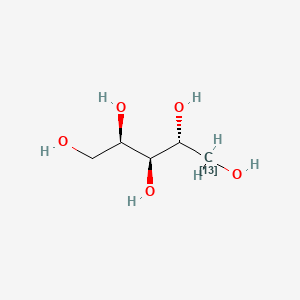



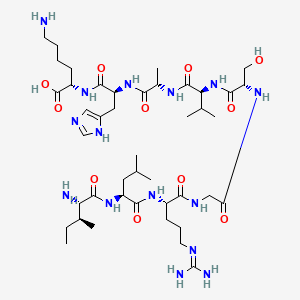
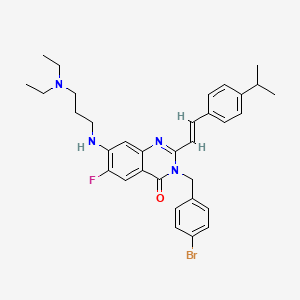
![(3aR,4S,6aR)-3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-4-carboxylic acid](/img/structure/B12391126.png)
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12391127.png)
